Phenylalanylphenylalanylamide is a compound that belongs to the class of dipeptides, specifically a derivative of phenylalanine. Its chemical formula is , and it is recognized by its CAS number 15893-46-6. This compound consists of two phenylalanine residues linked by an amide bond, making it significant in various biochemical applications.
Phenylalanylphenylalanylamide can be synthesized from phenylalanine, an essential amino acid that is naturally found in various proteins. The synthesis often involves methods such as solid-phase peptide synthesis and other coupling techniques to form the dipeptide structure.
Phenylalanylphenylalanylamide is classified as:
Phenylalanylphenylalanylamide can be synthesized using several methods, with solid-phase peptide synthesis (SPPS) being one of the most common approaches. This method allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support.
The molecular structure of phenylalanylphenylalanylamide features two phenylalanine units linked by an amide bond.
Phenylalanylphenylalanylamide can participate in various chemical reactions typical for peptides:
The stability of the amide bond under physiological conditions makes it suitable for biological applications, while its reactivity allows for potential modifications in synthetic chemistry.
The mechanism of action for phenylalanylphenylalanylamide primarily relates to its role in biological systems as a peptide:
Scientific Uses:
The exploration of phenylalanine-containing peptides dates to mid-20th-century peptide chemistry, where researchers systematically modified C-terminal phenylalanine amide structures to study gastrin hormone analogs [10]. This foundational work established the significance of the phenylalanyl amide moiety in bioactive molecules. The discovery of arginine-phenylalanine-amide (RFamide) neuropeptides in the 1970s–1980s revealed a conserved signaling motif across metazoans, characterized by C-terminal RFamide groups that engage specific G-protein-coupled receptors [3]. Parallel medicinal chemistry efforts yielded synthetic phenylalanine amide derivatives like phenylalanine-arginine β-naphthylamide (PAβN), initially characterized as efflux pump inhibitors against Gram-negative bacteria [2] [5]. These historical trajectories converged in antimicrobial drug discovery, where synthetic phenylalanylphenylalanylamide derivatives emerged as scaffolds targeting bacterial macromolecular synthesis.
Table 1: Key Phenylalanine Amide Derivatives in Research
Compound | Core Structure | Primary Research Context | Biological Target |
---|---|---|---|
Natural RFamide peptides | C-terminal -Arg-Phe-NH₂ | Neuroendocrinology | GnIH receptors (GPR147) |
PAβN (MC-207,110) | Phe-Arg-β-naphthylamide | Antimicrobial adjuvants | RND-type efflux pumps |
MMV688845 | Synthetic phenylalanine amide | Antimycobacterial agents | RNA polymerase (RpoB) |
OMT synergizers | PAβN analogs | Resistance reversal | Multidrug efflux systems |
Phenylalanylphenylalanylamide derivatives exhibit targeted inhibition of mycobacterial transcription machinery. The lead compound MMV688845, identified through high-throughput screening of tuberculosis-active libraries, binds the β-subunit (RpoB) of Mycobacterium abscessus RNA polymerase (RNAP) at a site distinct from rifamycins [1] [7]. Biochemical characterization reveals this synthetic phenylalanine amide derivative:
Structural analyses indicate that MMV688845 exploits unique mycobacterial RNAP features. Compared to E. coli RNAP, mycobacterial enzymes exhibit:
Mechanistic Model:
RNAP Core + σ-factor → Holoenzyme Formation ↓ Promoter DNA Binding (Stabilized by CarD/RbpA) ↓ Transcription Bubble Formation ↓ **MMV688845 Binds RpoB Switch Region** │→ Prevents NTP entry to catalytic Mg²⁺ site │→ Induces abortive initiation │→ Reduces elongation processivity ↓ Transcriptional Arrest → Bactericidal Effect
The global crisis of antimicrobial resistance necessitates novel chemotherapeutic strategies. Phenylalanylphenylalanylamide derivatives address two critical challenges: intrinsic resistance in non-tuberculous mycobacteria (NTM) and acquired resistance in Gram-negative pathogens.
Anti-mycobacterial Applications:
Resistance Modulation in Gram-Negative Pathogens:
Table 2: Resistance Reversal by Phenylalanine Amide Derivatives
Pathogen | Resistance Mechanism | Compound | Resistance Modulation Effect |
---|---|---|---|
M. abscessus | Macrolide methylation | MMV688845 | Synergy ratio*: 0.1–0.3 with clarithromycin |
P. aeruginosa (MDR) | MexAB-OprM efflux | PAβN analog | 32-fold ↓ OMT MIC; bactericidal at 2 μg/mL + OMT |
A. baumannii (OXA-51+) | AdeABC efflux | PAβN | Levofloxacin MIC₉₀: 8 → 1 μg/mL |
P. aeruginosa (VAP) | lasI overexpression | PAβN | 65% ↓ elastase; 2.8-fold ↓ lasB expression |
*Synergy ratio = (MIC drug A alone / MIC drug A + B) + (MIC drug B alone / MIC drug B + A); ratio <0.5 indicates synergy [1] [7]
Drug Development Implications:
These advances position phenylalanylphenylalanylamide derivatives as versatile scaffolds for next-generation antimicrobials targeting WHO critical-priority pathogens.
Complete Compound List:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7